molecular formula C11H19F3N2O2 B12992575 tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B12992575
M. Wt: 268.28 g/mol
InChI Key: QNGZBEKMAQFKPH-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate is a compound that features a piperidine ring substituted with an amino group, a trifluoromethyl group, and a tert-butyl ester. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity patterns.

Preparation Methods

The synthesis of tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions using amine sources.

    Esterification: The tert-butyl ester is formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of acid catalysts.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form secondary or primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate include:

    tert-Butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate: This compound features a similar piperidine ring with different substituents.

    tert-Butyl (2S,3R)-3-amino-2-(methyl)piperidine-1-carboxylate: This compound has a methyl group instead of a trifluoromethyl group.

    tert-Butyl (2S,3R)-3-amino-2-(ethyl)piperidine-1-carboxylate: This compound has an ethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-5-7(15)8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1

InChI Key

QNGZBEKMAQFKPH-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.